4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol Demonstrates Measurably Lower LogP than Unsubstituted Piperidine-Butanol Analog, Indicating Reduced Lipophilicity
4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol (target) exhibits an XLogP3-AA value of 2.0 [1], whereas the unsubstituted 4-(piperidin-1-yl)butan-1-ol analog (CAS 4672-11-1) has a reported LogP of 2.41 . The target compound is approximately 0.4 LogP units less lipophilic, corresponding to a roughly 2.5× lower theoretical octanol-water partition coefficient. This difference is attributed to the 3,5-dimethyl substitution on the piperidine ring which alters hydrogen bonding capacity and molecular surface polarity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 4-(Piperidin-1-yl)butan-1-ol: LogP = 2.41 |
| Quantified Difference | ΔLogP = -0.41 (target 2.0 vs comparator 2.41) |
| Conditions | Target: Computed by XLogP3 3.0 (PubChem release 2019.06.18). Comparator: Experimental LogP value from literature |
Why This Matters
Lower LogP may translate to reduced membrane permeability and potentially lower CNS penetration compared to the unsubstituted analog, affecting suitability for targets requiring specific tissue distribution profiles.
- [1] PubChem. (2025). 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol. XLogP3-AA computed property. View Source
